2-Undecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Undecynoic acid can be synthesized through several methods. One common approach involves the dehydrobromination of 10-undecenoic acid. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under reflux conditions to facilitate the elimination of hydrogen bromide and formation of the triple bond .
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of ricinoleic acid, derived from castor oil. The process is conducted at high temperatures (500-600°C) in the presence of steam, resulting in the formation of this compound and other by-products .
Chemical Reactions Analysis
Types of Reactions
2-Undecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated fatty acids.
Substitution: The acidic hydrogen can be replaced by various substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkylation or arylation reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-Undecynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2-undecynoic acid involves its interaction with biological membranes and enzymes. The triple bond in the molecule allows it to interact with and inhibit the function of certain enzymes, leading to antimicrobial effects. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, disrupting membrane integrity and function .
Comparison with Similar Compounds
2-Undecynoic acid can be compared with other medium-chain fatty acids, such as:
10-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Undecanoic acid: A saturated fatty acid with no double or triple bonds, used in the manufacture of esters for perfumes and lubricants.
The presence of the triple bond in this compound makes it more reactive and versatile in chemical synthesis compared to its saturated and unsaturated counterparts.
Biological Activity
2-Undecynoic acid, an unsaturated fatty acid, has garnered attention for its diverse biological activities. This article explores its antifungal, anticancer, and antimicrobial properties, supported by various studies and case analyses.
Chemical Structure and Properties
This compound is characterized by the presence of a double bond at the second carbon position in its undecenoic acid structure. Its chemical formula is C11H20O2 . This structural feature contributes to its unique biological activities compared to saturated fatty acids.
Antifungal Activity
Mechanism of Action:
Research indicates that this compound exhibits significant antifungal properties, particularly against Candida albicans. It disrupts hyphal growth and biofilm formation, which are critical for the virulence of this pathogen. Optimal concentrations for these effects are reported to be above 3 mM for biofilm inhibition and above 4 mM for disrupting hyphal growth . The compound appears to alter cytoplasmic pH by transporting protons across the plasma membrane, affecting enzyme activities involved in lipid metabolism .
Clinical Applications:
Undecylenic acid formulations, including this compound, are utilized in treating skin infections such as athlete's foot and ringworm. Its efficacy has been demonstrated in placebo-controlled trials alongside other antifungal agents like azoles and allylamines .
Anticancer Activity
Research Findings:
Recent studies have highlighted the potential anticancer properties of this compound. A novel formulation combining undecylenic acid with L-arginine (GS-1) has shown promising results in inducing apoptosis in various tumor cell lines, including HeLa (cervical cancer), A549 (lung cancer), Jurkat (leukemia), and U937 (histiocytic lymphoma) . The cytotoxic effects were found to be dose-dependent, with significant reductions in cell viability observed after treatment.
Mechanism of Action:
The mechanism behind the anticancer activity involves the localization of undecylenic acid to lipid droplets within tumor cells via Fatty Acid Transport Protein 2 (FATP2). This localization precedes apoptotic cell death characterized by typical morphological changes and a decrease in mitochondrial membrane potential . Additionally, synthesized derivatives of undecenoic acid have exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Broad Spectrum Efficacy:
Beyond antifungal and anticancer activities, this compound also displays antibacterial and antiviral properties. Studies have shown that derivatives of undecenoic acid possess significant antimicrobial activity against a variety of pathogens, making them potential candidates for further development as therapeutic agents .
Case Studies and Clinical Insights
- Treatment of Fungal Infections:
- Antitumor Formulations:
Properties
CAS No. |
54299-08-0 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
undec-2-ynoic acid |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-8H2,1H3,(H,12,13) |
InChI Key |
FSHGKCLIZVPYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.